Molecular Weight and Lipophilicity: Differentiating from Unsubstituted Piperidine-4-Carboxamide
The compound's molecular weight and lipophilicity (LogP) are fundamental differentiators from simpler, unsubstituted piperidine-4-carboxamide building blocks. The sec-butyl substitution significantly increases both metrics, which will alter its behavior in assays and formulations .
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Molecular Weight: 184.28 g/mol; Calculated LogP: 0.59 |
| Comparator Or Baseline | Piperidine-4-carboxamide (CAS 39546-32-2): Molecular Weight: 128.17 g/mol [1]; LogP: -0.79 [2] |
| Quantified Difference | Molecular Weight increase of 56.11 g/mol (43.8% increase); LogP increase of 1.38 units, signifying substantially higher lipophilicity. |
| Conditions | Calculated properties based on standard cheminformatics methods (XLogP3). |
Why This Matters
This quantification confirms that N-(Sec-butyl)piperidine-4-carboxamide is not a simple substitute for the parent scaffold; its different physicochemical profile justifies its specific procurement for SAR studies exploring the effect of lipophilic alkyl groups on activity or permeability.
- [1] National Institute of Standards and Technology (NIST). (n.d.). 4-Piperidinecarboxamide. NIST Chemistry WebBook, SRD 69. View Source
- [2] PubChem. (2025). Compound Summary for CID 78319, 4-Piperidinecarboxamide. National Center for Biotechnology Information. View Source
